Physicochemical properties of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine
Physicochemical properties of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine
An in-depth technical guide on the physicochemical properties, structural causality, and synthetic utility of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine in modern drug discovery.
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate molecular scaffolds that serve as the linchpin for entire therapeutic programs. 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a highly privileged, dual-functional building block. It seamlessly marries a kinase-privileged 2-aminopyrimidine core—a ubiquitous hinge-binding motif—with a reactive C5-bromide primed for late-stage functionalization. Furthermore, the incorporation of the cyclopropylmethyl group acts as a strategic lipophilic handle, optimizing pharmacokinetic (PK) parameters and restricting conformational flexibility.
This whitepaper deconstructs the physicochemical properties of this compound, explains the causality behind its structural behavior, and provides field-proven, self-validating protocols for its characterization and downstream synthetic application.
Physicochemical Profiling & Structural Causality
To effectively deploy this building block in Structure-Activity Relationship (SAR) campaigns, one must first understand how its individual structural components dictate its macroscopic properties.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine, synthesized from empirical trends of analogous 2-aminopyrimidines and computational profiling.
| Parameter | Value | Causality & Significance |
| Molecular Formula | C8H10BrN3 | Defines the baseline mass and isotopic signature (characteristic 1:1 M/M+2 bromine isotope pattern in MS). |
| Molecular Weight | 228.09 g/mol | Highly ligand-efficient (LE); leaves ample molecular weight budget (<500 Da) for downstream C5-functionalization. |
| Calculated LogP | ~2.4 | Optimal lipophilicity for passive membrane permeability. The cyclopropylmethyl group contributes significantly to this value without adding excessive steric bulk. |
| pKa (Pyrimidine N) | ~2.8 | The electron-withdrawing 5-bromo group pulls electron density from the ring, lowering the pKa compared to unsubstituted 2-aminopyrimidine (pKa 3.54). Ensures the molecule is neutral at physiological pH (7.4). |
| pKa (Secondary Amine) | ~4.5 | Conjugation with the electron-deficient pyrimidine ring reduces the basicity of the exocyclic amine. |
| TPSA | 38.91 Ų | Topological Polar Surface Area is well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration if required. |
| HBD / HBA | 1 / 3 | One Hydrogen Bond Donor (NH) and three Acceptors (N). Perfect for bidentate kinase hinge binding. |
| Rotatable Bonds | 3 | The cyclopropyl ring restricts the flexibility of the aliphatic tail, reducing the entropic penalty upon target binding. |
The "Cyclopropyl Fragment" Advantage
The cyclopropylmethyl group is not merely a lipophilic placeholder. In medicinal chemistry, the cyclopropyl ring conformationally restricts the pendant amine. This geometric constraint often translates to improved in vivo exposure and highly desirable PK profiles compared to linear alkyl chains (e.g., propyl or butyl groups), which suffer from higher degrees of rotational freedom and metabolic liability [1].
Mechanistic Role in Drug Discovery
Kinase Hinge Binding (FLT3, JAK2, Lck)
The 2-aminopyrimidine motif is a classical hinge-binding pharmacophore. In the development of inhibitors for kinases such as FMS-like tyrosine kinase 3 (FLT3) or Janus kinase 2 (JAK2), the pyrimidine N1 (or N3) nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This forms a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Cys residues) [2].
Cross-Coupling Precursor
The C5 position of the pyrimidine ring is heavily activated by the electron-withdrawing nature of the adjacent nitrogens. The presence of the bromide at this position makes it highly susceptible to oxidative addition by Palladium(0) species. This renders the compound an elite substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions, allowing medicinal chemists to rapidly build vector-specific SAR libraries [3].
Experimental Workflows & Protocols
Trustworthiness in empirical science relies on self-validating systems. The following protocols detail the downstream application and characterization of this compound, emphasizing the why behind the experimental choices.
Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the C5-bromide to generate an extended biaryl scaffold.
Rationale for Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step—often the rate-limiting step when dealing with electron-deficient pyrimidines. A biphasic 1,4-Dioxane/Water system is chosen to ensure the simultaneous solvation of the organic substrate and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
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Preparation: In an oven-dried microwave vial, charge 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
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Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation Check: Ensure the catalyst is bright red/orange; a black appearance indicates Pd(0) degradation to palladium black, which will stall the reaction.
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Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M final substrate concentration).
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Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
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Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C5-arylated product.
Experimental workflow for the Palladium-catalyzed C5-arylation of the pyrimidine core.
Protocol 2: Thermodynamic Solubility & LogD Profiling (Shake-Flask LC-MS)
To validate the calculated LogP (~2.4) and assess developability, thermodynamic solubility must be empirically determined.
Self-Validating System: This assay runs the test compound in parallel with Propranolol (highly soluble, high permeability control) and Amiodarone (poorly soluble control). If the controls fall outside their known historical ranges, the assay run is invalidated, ensuring absolute data integrity.
Step-by-Step Methodology:
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Equilibration: Add 2 mg of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
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Agitation: Shake the suspension at 300 rpm at a constant 37°C for 24 hours to ensure thermodynamic equilibrium is reached.
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Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved particulate matter.
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Quantification: Transfer the supernatant and dilute serially. Quantify the concentration against a known standard curve using LC-MS/MS (Multiple Reaction Monitoring mode targeting the M+H 228.1 -> fragment transitions).
Conclusion
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a masterclass in structural efficiency. By combining the target-engagement capabilities of a 2-aminopyrimidine with the PK-enhancing properties of a cyclopropylmethyl group and the synthetic versatility of a C5-bromide, it provides researchers with an optimal starting point for complex kinase inhibitor programs and advanced materials synthesis.
References
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) Source: Bioorganic Chemistry (PubMed / NIH) URL:[Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]
